Product packaging for 3-[2-(4-iodophenoxy)phenyl]acrylic acid(Cat. No.:CAS No. 449778-80-7)

3-[2-(4-iodophenoxy)phenyl]acrylic acid

Cat. No.: B2416890
CAS No.: 449778-80-7
M. Wt: 366.154
InChI Key: WSUWGRWJBWUZAC-BJMVGYQFSA-N
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Description

Contextualization within Phenoxy-Substituted Acrylic Acid Derivatives

Phenoxy-substituted acrylic acid derivatives represent a class of organic compounds that have garnered attention for their diverse biological activities. The core structure, which features a phenoxy group linked to a phenyl ring and an acrylic acid, serves as a versatile scaffold for the development of new therapeutic agents. Research has shown that derivatives of this class can exhibit a range of pharmacological effects.

For instance, certain (E)-phenoxyacrylic amide derivatives have been synthesized and evaluated as potent inhibitors of hypoxia-inducible factor (HIF)-1α, a key regulator in cellular response to low oxygen levels and a target in cancer therapy. nih.gov These studies highlight the potential for this chemical backbone to be modified to achieve specific biological activities. Furthermore, novel phenoxyalkylcarboxylic acid derivatives have been designed and shown to possess hypolipidemic activity, suggesting another therapeutic avenue for this class of compounds. nih.gov The acrylic acid moiety itself is a common feature in various biologically active molecules and provides a key site for interaction with biological targets.

Significance of the Iodophenoxy Moiety in Compound Design

The inclusion of an iodine atom in a molecular structure, specifically within a phenoxy group, is a deliberate design choice in medicinal chemistry. The iodophenoxy moiety can significantly influence a compound's physicochemical and pharmacokinetic properties. Iodine is the largest and least electronegative of the stable halogens, and its presence can impact a molecule's size, lipophilicity, and metabolic stability.

In drug design, iodine-containing compounds are utilized in various applications. For example, iodinated contrast agents are fundamental in medical imaging techniques like X-ray and CT scans. coherentmarketinsights.com The high atomic number of iodine allows for the absorption of X-rays, enhancing the visibility of tissues and organs. coherentmarketinsights.com In therapeutic applications, radioactive isotopes of iodine are used in the treatment of thyroid disorders. coherentmarketinsights.com

The iodine atom can also participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The strategic placement of an iodine atom can therefore be used to optimize drug-receptor interactions. Moreover, the substitution of a hydrogen atom with iodine can block sites of metabolism, potentially increasing the half-life of a drug. The concept of bioisosterism, where one functional group is replaced by another with similar properties, is also relevant; for instance, an iodine atom can sometimes be mimicked by an ethynyl (B1212043) group to maintain biological activity while altering other properties. nih.gov

Overview of Emerging Research Frontiers for the Chemical Compound

Given the absence of dedicated studies on 3-[2-(4-iodophenoxy)phenyl]acrylic acid, its emerging research frontiers can be extrapolated from the known activities of its structural components. The combination of the phenoxyacrylic acid scaffold and the iodophenoxy moiety suggests several potential areas of investigation.

Table 2: Potential Research Areas for this compound

Research AreaRationale
Anticancer Agent The phenoxyacrylic acid core is associated with HIF-1α inhibition, a target in oncology. nih.gov
Medical Imaging The presence of iodine suggests potential as a non-radioactive contrast agent or a scaffold for radiolabeled imaging agents. coherentmarketinsights.com
Metabolic Disorders Related phenoxyalkylcarboxylic acids have demonstrated hypolipidemic effects. nih.gov
Antimicrobial Agent The acrylic acid moiety is found in various compounds with antimicrobial properties.

Future research could focus on the synthesis and biological evaluation of this compound and its analogs. Investigating its potential as a HIF-1α inhibitor could be a primary focus, building upon existing research on similar phenoxyacrylic acid derivatives. nih.gov Furthermore, exploring its properties as a potential imaging agent, either in its native form or as a radiolabeled derivative, would be a logical extension of the known applications of iodinated compounds in medicine. coherentmarketinsights.com

The compound could also be screened for a broader range of biological activities, including as an antimicrobial or anti-inflammatory agent, given the known versatility of the acrylic acid and phenoxy moieties. In silico studies could be employed to predict its binding to various biological targets and to guide the design of future derivatives with enhanced potency and selectivity. The exploration of its pharmacokinetic profile will also be crucial to determine its potential as a drug candidate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11IO3 B2416890 3-[2-(4-iodophenoxy)phenyl]acrylic acid CAS No. 449778-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[2-(4-iodophenoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c16-12-6-8-13(9-7-12)19-14-4-2-1-3-11(14)5-10-15(17)18/h1-10H,(H,17,18)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUWGRWJBWUZAC-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 2 4 Iodophenoxy Phenyl Acrylic Acid and Its Analogs

Strategic Approaches to Phenol-Iodo Coupling

The central structural feature of 3-[2-(4-iodophenoxy)phenyl]acrylic acid is the diaryl ether bond. The formation of this bond is typically achieved through cross-coupling reactions, with the Ullmann and Suzuki-Miyaura couplings being prominent strategies. These methods facilitate the connection of a phenolic compound with an iodinated aromatic ring, which are the foundational steps for constructing the target molecule's core structure.

Ullmann Coupling Conditions

The Ullmann condensation is a classical and widely utilized method for the synthesis of diaryl ethers, involving a copper-catalyzed reaction between a phenol (B47542) and an aryl halide. In the context of synthesizing the precursor for this compound, this would typically involve the coupling of 4-iodophenol (B32979) with a 2-substituted phenyl ring, such as 2-chlorobenzaldehyde (B119727) or 2-bromobenzaldehyde.

The reaction is generally promoted by a copper catalyst, often in the form of copper(I) salts like CuI or copper(I) oxide (Cu₂O), and requires a base to facilitate the deprotonation of the phenol. organic-chemistry.orgwikipedia.org The choice of ligand, base, and solvent significantly influences the reaction's efficiency. Inexpensive ligands have been found to greatly accelerate the Ullmann-type coupling of aryl bromides or iodides with phenols. organic-chemistry.org Traditional Ullmann reactions often required harsh conditions, including high temperatures (frequently above 210°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org However, modern advancements have led to the development of milder reaction conditions. For instance, the use of ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) can accelerate the reaction, allowing for more moderate temperatures. researchgate.net

Table 1: Optimization of Ullmann Coupling Conditions for Diaryl Ether Synthesis

Entry Copper Source Ligand Base Solvent Temperature (°C) Yield (%)
1 CuI None K₂CO₃ DMF 150 Low
2 Cu₂O Dimethylglyoxime Cs₂CO₃ Acetonitrile 110 High
3 CuCl TMHD Cs₂CO₃ NMP 120 Good
4 CuI Picolinic Acid K₃PO₄ DMSO 100 Moderate
5 Cu₂O 1H-imidazole-4-carboxylic acid K₂CO₃ Toluene 130 Good

Suzuki-Miyaura Coupling Conditions Utilizing Palladium Catalysts

The Suzuki-Miyaura coupling is another powerful tool for the formation of carbon-carbon and, in some variations, carbon-oxygen bonds. While classically a C-C bond-forming reaction, modifications and alternative strategies allow for its application in diaryl ether synthesis. More directly, it is a cornerstone for creating biaryl compounds, which are structurally related. numberanalytics.comnih.gov This palladium-catalyzed cross-coupling reaction typically involves an aryl boronic acid and an aryl halide. libretexts.org

For the synthesis of a precursor to this compound, a plausible Suzuki-Miyaura approach would involve the coupling of (2-formylphenyl)boronic acid with 4-iodophenol. The reaction is catalyzed by a palladium complex and requires a base. The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. beilstein-journals.orgcam.ac.uk A variety of palladium sources can be used, including Pd(PPh₃)₄ and Pd₂(dba)₃. The selection of the ligand is crucial, with various phosphine (B1218219) ligands being employed to stabilize the palladium catalyst and facilitate the reaction.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

Entry Palladium Source Ligand Base Solvent Temperature (°C) Yield (%)
1 Pd(PPh₃)₄ PPh₃ K₂CO₃ Toluene/H₂O 100 Good
2 Pd(OAc)₂ SPhos K₃PO₄ Dioxane 80 High
3 Pd₂(dba)₃ XPhos Cs₂CO₃ THF 70 High
4 PdCl₂(dppf) dppf Na₂CO₃ DME/H₂O 90 Moderate
5 Pd(OH)₂ None K₃PO₄ Ethanol (B145695) 65 Good

Formation of the Acrylic Acid Moiety

Once the 2-(4-iodophenoxy)benzaldehyde (B2565872) intermediate is synthesized, the next critical step is the introduction of the acrylic acid group. The Knoevenagel condensation and Wittig reaction are two of the most common and effective methods for achieving this transformation.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. numberanalytics.com In this synthetic route, 2-(4-iodophenoxy)benzaldehyde would be reacted with a compound containing an active methylene (B1212753) group, such as malonic acid or its derivatives, in the presence of a basic catalyst. numberanalytics.comrsc.org

This reaction is often catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine) or an ammonium (B1175870) salt. numberanalytics.comnih.gov The choice of catalyst and solvent can significantly impact the reaction rate and yield. numberanalytics.com While traditional Knoevenagel condensations often used pyridine (B92270) as both a solvent and a base, greener alternatives have been explored. rsc.org The reaction can be carried out in various solvents, including ethanol and toluene, and can even be performed under solvent-free conditions. numberanalytics.comnih.gov

Table 3: Optimization of Knoevenagel Condensation Conditions

Entry Aldehyde Active Methylene Compound Catalyst Solvent Temperature (°C)
1 2-Phenoxybenzaldehyde Malonic Acid Piperidine/Pyridine Pyridine Reflux
2 Substituted Benzaldehyde (B42025) Ethyl Cyanoacetate [MeHMTA]BF₄ (ionic liquid) None (Solvent-free) Room Temp
3 Benzaldehyde Malononitrile Amino-functionalized MOF Ethanol Room Temp
4 Anisaldehyde Malonic Acid Triethylamine Toluene Reflux
5 Various Aldehydes Malonic Acid Cationic Kraft Lignin Water Room Temp

Wittig Reactions and Olefination Strategies

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. beilstein-journals.org This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent. To form the acrylic acid moiety on the 2-(4-iodophenoxy)benzaldehyde core, a Wittig reagent bearing a carboxylate or a protected carboxylate group is required, such as (carboxymethyl)triphenylphosphonium bromide or a corresponding ester ylide. beilstein-journals.orglnpu.edu.cn

The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. youtube.comyoutube.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides, such as those containing an ester group, generally favor the formation of the (E)-alkene. The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), and often requires a base to generate the ylide in situ from the corresponding phosphonium (B103445) salt. commonorganicchemistry.com One-pot Wittig reactions in aqueous media have also been developed as a more environmentally benign approach. researchgate.net

Table 4: Optimization of Wittig Reaction Conditions

Entry Aldehyde Wittig Reagent Precursor Base Solvent Stereoselectivity
1 Benzaldehyde Methyl bromoacetate/PPh₃ NaH THF (E)-selective
2 9-Anthraldehyde Benzyltriphenylphosphonium chloride NaOH Dichloromethane/Water (E)-selective
3 Various Aldehydes Ethyl bromoacetate/PPh₃ LiOH Water/LiCl Variable E/Z
4 Benzaldehyde (Carbethoxymethylene)triphenylphosphorane None Microwave (E)-selective
5 Aromatic Aldehydes (Triphenylphosphoranylidene)acetic acid ester K₂CO₃ Benzene (B151609) (E)-selective

Optimization of Reaction Parameters

The successful synthesis of this compound relies heavily on the careful optimization of reaction parameters for each synthetic step. For the Ullmann and Suzuki-Miyaura couplings, key factors include the choice of catalyst and ligand, the type and amount of base, the solvent, and the reaction temperature. The presence of sterically hindering groups or electron-withdrawing/donating groups on the substrates can necessitate adjustments to these conditions to achieve optimal yields. beilstein-journals.orgbeilstein-journals.org

In the Knoevenagel condensation, the catalyst concentration, reaction time, and temperature are critical variables that need to be fine-tuned. nih.govresearchgate.net The use of microwave irradiation has been shown to significantly reduce reaction times in some cases. researchgate.net For the Wittig reaction, the choice of base and solvent can influence the yield and stereoselectivity of the olefination. The reactivity of the aldehyde and the stability of the ylide are also important considerations that may require modification of the reaction conditions. researchgate.net

Solvent Polarity Considerations (e.g., DMF, THF)

The choice of solvent is critical in the synthesis of diaryl ethers and acrylic acids, as it can significantly influence reaction rates, yields, and even the reaction mechanism. The polarity of the solvent plays a important role in both the Ullmann condensation and the subsequent reactions to form the acrylic acid.

For the Ullmann condensation, high-boiling polar aprotic solvents are generally preferred. wikipedia.org Solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are excellent choices. researchgate.net Their polarity helps to dissolve the reactants and the intermediate copper species, facilitating the reaction. researchgate.net Polar solvents are known to increase the yield of Ullmann coupling products. researchgate.net

The following table summarizes the impact of solvent choice on the yield of Ullmann-type reactions, based on general findings for C-C coupling.

Table 1: Effect of Different Solvents on Ullmann Coupling Reaction Yield

Solvent Yield (%) Polarity
Toluene 79 Non-polar
Benzene 68 Non-polar
DMF 99 Polar aprotic
THF 98 Polar aprotic

This data is illustrative of general trends in Ullmann coupling reactions. researchgate.net

Temperature Regimes for Enhanced Yields

Temperature is a critical parameter that must be carefully controlled to optimize the yield and purity of the desired product. Traditional Ullmann condensations often require high temperatures, sometimes exceeding 210°C, to drive the reaction to completion. wikipedia.org However, the use of more modern catalysts and ligands can sometimes allow for milder reaction conditions.

For the conversion of the aldehyde to the acrylic acid, the optimal temperature will depend on the chosen method. The Perkin reaction, for instance, typically requires heating to temperatures around 150°C for several hours. orgsyn.org The exothermic nature of some steps in this reaction necessitates careful temperature control to prevent unwanted side reactions. orgsyn.org

In the Wittig reaction, temperature control is crucial for maximizing the yield of the desired alkene. numberanalytics.com Reactions are often initiated at low temperatures, such as -78°C, and then allowed to warm to room temperature. numberanalytics.com Higher temperatures can lead to higher alkene yields in some cases. researchgate.net The specific temperature regime will depend on the reactivity of the aldehyde and the ylide.

The following table illustrates the effect of temperature on the yield of a Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide.

Table 2: Temperature Effect on a Wittig Reaction Yield

Temperature (°C) Yield (%)
20 50
40 62
60 75

This data is illustrative of general trends in Wittig reactions. researchgate.net

Purification Techniques for Research-Grade Purity

Achieving research-grade purity of this compound is essential for its use in further applications. The purification process typically involves the removal of unreacted starting materials, catalysts, and byproducts from the reaction mixture. A combination of recrystallization and chromatographic methods is often employed to obtain the final product in high purity.

Recrystallization Processes (e.g., Ethanol/Water Systems)

Recrystallization is a powerful technique for purifying solid organic compounds. illinois.edu The principle of recrystallization relies on the difference in solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures. For a compound like this compound, which is expected to be a solid at room temperature, recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be highly effective.

The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. Impurities that are more soluble will remain in the mother liquor, while those that are less soluble can be removed by hot filtration. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For acrylic acid derivatives, recrystallization can significantly improve purity. google.com

Chromatographic Purification Methods for Acrylic Acid Derivatives

Chromatographic techniques are widely used for the purification of organic compounds, including acrylic acid derivatives. sapub.org These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: This is a common preparative technique used to purify larger quantities of compounds. The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent or solvent mixture (the mobile phase) is passed through the column. sapub.org Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, allowing for their separation. For cinnamic acid derivatives, which are structurally similar to the target compound, column chromatography is an effective purification method. sapub.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient chromatographic technique that can be used for both analytical and preparative purposes. creative-proteomics.com It utilizes a high-pressure pump to pass the mobile phase through a column packed with very fine particles, leading to high-resolution separations. creative-proteomics.com For cinnamic acid derivatives, reversed-phase HPLC is often employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. nih.govresearchgate.net This technique is particularly useful for achieving very high purity of the final product. tandfonline.com

Chemical Transformations and Derivatization Studies

Oxidation Reactions of 3-[2-(4-Iodophenoxy)phenyl]acrylic Acid

The oxidation of this compound primarily targets the carbon-carbon double bond of the acrylic acid chain. The carboxylic acid group is already in a high oxidation state, while the aromatic rings are generally stable to oxidation except under harsh conditions. The specific products formed depend significantly on the nature of the oxidizing agent and the reaction conditions employed.

Strong oxidative cleavage of the alkene component is a common transformation for α,β-unsaturated acids. This reaction breaks the molecule at the site of the double bond, typically leading to the formation of more highly oxidized functional groups, such as aldehydes and carboxylic acids. For this compound, oxidative cleavage would be expected to break the bond between the α and β carbons, potentially yielding 2-(4-iodophenoxy)benzaldehyde (B2565872), which could be further oxidized to 2-(4-iodophenoxy)benzoic acid under vigorous conditions. Milder oxidation may result in the formation of a vicinal diol, 3-[2-(4-iodophenoxy)phenyl]-2,3-dihydroxypropanoic acid, by adding hydroxyl groups across the double bond.

The choice of oxidizing agent is critical in determining the reaction outcome. Potent agents like potassium permanganate (B83412) and chromium-based reagents can effect different transformations based on the reaction environment.

Potassium Permanganate (KMnO₄): This is a versatile and powerful oxidizing agent whose reactivity is highly dependent on temperature and pH. researchgate.netnitrkl.ac.in Under hot, acidic, or alkaline conditions, KMnO₄ will typically cause oxidative cleavage of the alkene double bond. This would likely convert this compound into 2-(4-iodophenoxy)benzoic acid. In contrast, under cold, dilute, and neutral or slightly alkaline conditions, potassium permanganate can achieve syn-dihydroxylation of the double bond, yielding the corresponding vicinal diol without cleaving the carbon backbone. nitrkl.ac.in

Chromium Trioxide (CrO₃): Often used in aqueous sulfuric acid and acetone (B3395972) (Jones reagent), chromium trioxide is a strong oxidizing agent capable of converting primary alcohols to carboxylic acids and secondary alcohols to ketones. organic-chemistry.orgsciencemadness.org When applied to an alkene, particularly one conjugated with a carboxylic acid, the Jones reagent or similar Cr(VI) reagents can lead to oxidative cleavage. masterorganicchemistry.com The expected product from the reaction of this compound with chromium trioxide would be the cleaved carboxylic acid, 2-(4-iodophenoxy)benzoic acid.

Table 1: Expected Oxidation Products

Oxidizing AgentConditionsExpected Major Product
Potassium Permanganate (KMnO₄)Hot, Acidic/Alkaline2-(4-Iodophenoxy)benzoic acid
Potassium Permanganate (KMnO₄)Cold, Dilute, Neutral3-[2-(4-Iodophenoxy)phenyl]-2,3-dihydroxypropanoic acid
Chromium Trioxide (CrO₃) / Jones ReagentAcidic, Acetone/Water2-(4-Iodophenoxy)benzoic acid

Reduction Reactions of this compound

Reduction reactions of this compound can target either the carboxylic acid function, the carbon-carbon double bond, or both simultaneously. The selectivity of the reduction is determined by the choice of the reducing agent.

The complete reduction of the acrylic acid moiety leads to the formation of a saturated primary alcohol. In the case of this compound, this would yield 3-[2-(4-iodophenoxy)phenyl]propan-1-ol, where both the carboxyl group is reduced to an alcohol and the alkene is reduced to an alkane. It is also possible to achieve selective reduction. A selective reduction of the carboxylic acid group, leaving the double bond intact, would produce the corresponding allylic alcohol, 3-[2-(4-iodophenoxy)phenyl]prop-2-en-1-ol. Conversely, selective reduction of the alkene would result in the saturated carboxylic acid, 3-[2-(4-iodophenoxy)phenyl]propanoic acid.

The specific reducing agent employed dictates which functional groups are reduced.

Lithium Aluminum Hydride (LiAlH₄): As a powerful and non-selective reducing agent, LiAlH₄ is capable of reducing carboxylic acids, esters, aldehydes, and ketones to the corresponding alcohols. ic.ac.ukmasterorganicchemistry.comnumberanalytics.com When applied to acrylic acid and its derivatives, LiAlH₄ typically reduces the carboxylic acid to a primary alcohol. askfilo.comdoubtnut.com While it can also reduce the conjugated double bond, selective reduction of just the carboxyl group to form an allylic alcohol is often possible. ic.ac.uk Therefore, the reaction could yield either 3-[2-(4-iodophenoxy)phenyl]prop-2-en-1-ol or the fully saturated 3-[2-(4-iodophenoxy)phenyl]propan-1-ol, depending on reaction conditions.

Sodium Borohydride (B1222165) (NaBH₄): This is a milder and more selective reducing agent compared to LiAlH₄. commonorganicchemistry.commasterorganicchemistry.com It readily reduces aldehydes and ketones but is generally unreactive towards carboxylic acids and esters under standard conditions. wikipedia.org Therefore, sodium borohydride is not expected to reduce this compound without the use of activating additives. commonorganicchemistry.comrsc.org

Table 2: Expected Reduction Products

Reducing AgentTypical ReactivityExpected Product(s)
Lithium Aluminum Hydride (LiAlH₄)Strong, reduces both C=O and C=C3-[2-(4-Iodophenoxy)phenyl]propan-1-ol or 3-[2-(4-Iodophenoxy)phenyl]prop-2-en-1-ol
Sodium Borohydride (NaBH₄)Mild, does not reduce carboxylic acidsNo reaction

Substitution Reactions Involving the Iodophenoxy Group

The iodophenoxy group provides a valuable site for derivatization through substitution reactions, particularly modern cross-coupling methodologies. The carbon-iodine bond is relatively weak and susceptible to cleavage, making the iodine atom an excellent leaving group in transition-metal-catalyzed reactions. This allows for the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds at this position, enabling the synthesis of a diverse library of analogues.

Common transformations include Suzuki, Stille, Heck, and Sonogashira coupling reactions, which can be used to introduce new aryl, vinyl, or alkynyl groups. Similarly, Buchwald-Hartwig amination can be employed to form new C-N bonds, introducing amine functionalities. These reactions typically proceed with high regioselectivity at the position of the iodine atom, leaving the other parts of the molecule, including the diaryl ether bond and the acrylic acid moiety, intact under carefully controlled conditions. Such derivatization is a cornerstone of medicinal chemistry for structure-activity relationship (SAR) studies.

Table 3: Potential Substitution Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedProduct Type
Suzuki CouplingOrganoboron Reagent (R-B(OH)₂)Pd(0) catalyst, BaseC-CBiaryl or Alkyl/Vinyl-Aryl Derivative
Heck CouplingAlkene (R-CH=CH₂)Pd(0) catalyst, BaseC-CStyrenyl Derivative
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd(0) and Cu(I) catalysts, BaseC-CAryl-Alkynyl Derivative
Buchwald-Hartwig AminationAmine (R₂NH)Pd(0) catalyst, BaseC-NAryl-Amine Derivative

Nucleophilic Substitution Pathways for Iodine Atom Replacement

While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging, the iodine atom in this compound can be replaced through transition-metal-catalyzed cross-coupling reactions, which formally achieve a nucleophilic substitution. masterorganicchemistry.comlibretexts.org These reactions are paramount in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are highly effective in facilitating the reaction of aryl iodides with a wide array of nucleophiles. nobelprize.org The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a suitable organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.org

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netrsc.org This method is widely used for the synthesis of biaryl compounds. For this compound, a Suzuki-Miyaura coupling could introduce various substituted aryl or vinyl groups at the position of the iodine atom.

Heck-Mizoroki Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene. mdpi.comugent.be This reaction is a powerful tool for the formation of substituted alkenes. The acrylic acid moiety within the starting material might require protection or careful selection of reaction conditions to avoid side reactions.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.org A palladium catalyst is used in conjunction with a copper(I) co-catalyst and a base. wikipedia.org This pathway would allow for the introduction of various alkynyl groups. The presence of a carboxylic acid is generally tolerated in Sonogashira couplings. rsc.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with primary or secondary amines. This would enable the synthesis of a variety of aniline (B41778) derivatives of the parent molecule.

Copper-Catalyzed Cross-Coupling Reactions (Ullmann Condensation):

The Ullmann reaction is a classical method for the formation of diaryl ethers, diaryl thioethers, and N-aryl compounds using a copper catalyst. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh reaction conditions, modern modifications with ligands have made this reaction more versatile. researchgate.net For this compound, an Ullmann condensation could be employed to couple it with phenols, thiols, or amines. nih.govsemanticscholar.org

Reagents and Conditions for Functional Group Incorporation

The successful derivatization of this compound via replacement of the iodine atom hinges on the appropriate selection of reagents and reaction conditions. The tables below outline typical reagents and conditions for the aforementioned palladium- and copper-catalyzed cross-coupling reactions.

Table 1: Reagents and Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeNucleophile/ReagentPalladium CatalystLigandBaseSolventTemperature
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂)Pd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhosK₂CO₃, Cs₂CO₃Toluene, Dioxane, Water80-110 °C
Heck-Mizoroki Alkene (e.g., Styrene, Acrylate)Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile80-140 °C
Sonogashira Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, PiperidineTHF, DMFRoom Temp - 80 °C
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃, Pd(OAc)₂BINAP, XantphosNaOt-Bu, K₃PO₄Toluene, Dioxane80-120 °C

Table 2: Reagents and Conditions for Copper-Catalyzed Ullmann Condensation

Reaction TypeNucleophile/ReagentCopper CatalystLigandBaseSolventTemperature
O-Arylation Phenol (B47542) (Ar-OH)CuI, Cu₂OPhenanthroline, L-ProlineK₂CO₃, Cs₂CO₃DMF, Pyridine (B92270)100-160 °C
N-Arylation Amine (R₂NH)CuI1,10-PhenanthrolineK₃PO₄, Cs₂CO₃Dioxane, Toluene80-130 °C
S-Arylation Thiol (Ar-SH)CuIEthylene glycolK₂CO₃DMF120-150 °C

In addition to modifying the aryl iodide, the acrylic acid functional group can also be derivatized. Standard organic transformations can be employed to convert the carboxylic acid into esters, amides, or other related functional groups. For instance, esterification can be achieved by reacting the compound with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by activating the carboxylic acid (e.g., as an acid chloride or with a coupling agent) followed by reaction with an amine.

Pre Clinical Investigations and Mechanistic Insights in Biological Systems

Exploration of Biological Activities of 3-[2-(4-Iodophenoxy)phenyl]acrylic Acid Derivatives

Derivatives of phenylacrylic acid and structurally related compounds have been the subject of extensive pre-clinical research to determine their potential therapeutic activities. These investigations have primarily focused on their anticancer and anti-inflammatory properties, exploring the molecular mechanisms through which they exert their effects in various biological systems.

In the realm of oncology, derivatives related to this compound have demonstrated significant potential in laboratory settings. Research has concentrated on their ability to inhibit the growth of cancer cells, trigger programmed cell death, and exert cytotoxic effects across a range of cancer types.

The antiproliferative effects of acrylic acid derivatives and related structures have been documented in several studies. For instance, certain synthetic derivatives have been shown to effectively inhibit the incorporation of [3H] thymidine (B127349), a marker of DNA synthesis and cell proliferation, in a dose-dependent manner in breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov Phenylacetamide derivatives have also demonstrated notable antiproliferative effects against MCF-7 (breast adenocarcinoma), MDA-MB-468 (triple-negative breast cancer), and PC-12 (pheochromocytoma, often used in neuroendocrine and prostate cancer-related studies) cell lines. tbzmed.ac.ir

Further studies on acrylate (B77674) ester derivatives identified specific molecules, such as methyl acrylate ester 6e, as potent cytotoxic agents against MCF-7 breast carcinoma cells. researchgate.net Similarly, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were found to reduce the viability of triple-negative breast cancer MDA-MB-231 cells. nih.gov

Table 1: Inhibition of Cancer Cell Proliferation by Phenylacrylic Acid Derivatives and Related Compounds

Compound ClassCell Line(s)Observed EffectReference
Synthetic Caffeic Acid Phenethyl EsterMCF-7Inhibited [3H] thymidine incorporation nih.gov
Phenylacetamide DerivativesMCF-7, MDA-MB-468, PC-12Inhibited proliferation tbzmed.ac.ir
Methyl Acrylate Ester Derivative (6e)MCF-7Potent antiproliferative activity researchgate.net
3-[(4-methoxyphenyl)amino]propanehydrazide DerivativesMDA-MB-231Reduced cell viability nih.gov

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells, and its induction is a key mechanism for many anticancer agents. nih.gov Phenylacrylic acid derivatives have been shown to activate this process. Research indicates that certain synthetic derivatives induce apoptosis in both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov The mechanism can involve the modulation of key regulatory proteins; for example, some compounds trigger apoptosis through the upregulation of pro-apoptotic proteins like Bax and FasL and the downregulation of anti-apoptotic proteins like Bcl-2, alongside the activation of executioner caspase-3. tbzmed.ac.ir

Flow cytometric analysis has confirmed the pro-apoptotic effects of some derivatives, showing a significant increase in both early and late apoptotic cell populations in treated MCF-7 cells. nih.gov In some cases, these compounds can induce cell death through a dual mechanism of both apoptosis and necrosis. nih.gov Further mechanistic studies have revealed that the anticancer potential can also be linked to the generation of reactive oxygen species (ROS) and the subsequent activation of intrinsic and extrinsic apoptotic pathways, involving caspases 7, 8, 9, and 10. mdpi.com Some compounds may also act by inhibiting specific protein targets like mitogen-activated protein kinase 5 (MAP3K5). rsc.org

The cytotoxic potential of phenylacrylic acid derivatives has been quantified against a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined in numerous studies.

Polyhydroxylated phenylacrylic acid derivatives were found to be active against leukemia (L1210) and melanoma (SK-MEL-28, SK-MEL-30-3) cell lines, with IC50 values ranging from 21 to 980 µM. nih.gov Phenylacetamide derivatives have shown potent cytotoxic effects against breast (MDA-MB-468, MCF-7) and pheochromocytoma (PC-12) cells, with some compounds exhibiting IC50 values below 1 µM. tbzmed.ac.ir Other studies have identified novel derivatives with significant cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov

Table 2: Cytotoxic Activity (IC50) of Phenylacrylic Acid Derivatives and Related Compounds

Compound ClassCell LineIC50 Value (µM)Reference
Synthetic Derivative (DK1)MCF-733.33 ± 3.50 (48h) nih.gov
Synthetic Derivative (DK1)MDA-MB-23145.83 ± 4.66 (48h) nih.gov
Polyhydroxylated Phenylacrylic Acid DerivativesL121021 - 980 nih.gov
Polyhydroxylated Phenylacrylic Acid DerivativesSK-MEL-2854 - 950 nih.gov
Phenylacetamide Derivative (3j)MDA-MB-4680.76 ± 0.09 tbzmed.ac.ir
Phenylacetamide Derivative (3d)PC-120.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide Derivative (3c)MCF-70.7 ± 0.08 tbzmed.ac.ir
Methyl Acrylate Ester (6e)MCF-72.57 ± 0.16 researchgate.net

In addition to their anticancer activities, derivatives of phenylacrylic acid have been investigated for their potential to mitigate inflammatory responses. These studies often use in vitro cell models and in vivo animal models to assess the compound's ability to reduce key inflammatory markers and processes.

Research has shown that these compounds can effectively target pathways involved in inflammation. In vitro, certain phenylpropanoid esters have demonstrated a strong suppressive effect on the production of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.net Similarly, 3-arylphthalide and phenylacrylamide derivatives have been reported to inhibit NO production and, in some cases, reduce the expression of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6). nih.govnih.gov The anti-inflammatory activity of some derivatives is linked to the activation of the Nrf2 signaling pathway, which regulates antioxidant and anti-inflammatory responses. nih.gov

In vivo studies have corroborated these findings. For example, a pyrrole-based propanoic acid derivative, administered to rats, significantly reduced paw edema in a carrageenan-induced inflammation model, particularly after repeated daily dosing. mdpi.com In a model of systemic inflammation induced by LPS, the same compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α while markedly elevating the anti-inflammatory cytokine Transforming Growth Factor-beta 1 (TGF-β1), indicating a potent immunomodulatory effect. mdpi.com

Table 3: Anti-inflammatory Effects of Phenylacrylic Acid Derivatives and Related Compounds

Compound ClassModelKey FindingsReference
Phenylpropanoid EstersLPS-stimulated macrophages (in vitro)Suppressed TNF-α and nitric oxide (NO) production researchgate.net
3-Arylphthalide Derivative (5a)LPS-stimulated RAW 264.7 cells (in vitro)Inhibited NO production; reduced Il1b and Il6 expression nih.gov
Phenylacrylamide Derivative (6a)LPS-stimulated HBZY-1 cells (in vitro)Inhibited NO production and NF-κB activity via Nrf2 pathway nih.gov
Pyrrole Propanoic Acid Derivative (3f)Carrageenan-induced paw edema (in vivo)Significantly reduced edema volume after 14 days mdpi.com
Pyrrole Propanoic Acid Derivative (3f)LPS-induced systemic inflammation (in vivo)Decreased serum TNF-α, increased serum TGF-β1 mdpi.com

Anti-inflammatory Properties in Research Models

Inhibition of Pro-inflammatory Cytokines

No research data is available to suggest that this compound inhibits pro-inflammatory cytokines.

Molecular Mechanism of Action Studies

There is no available information on the molecular mechanism of action for this compound.

Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)

No studies have been identified that describe the interaction of this compound with any specific molecular targets such as enzymes or receptors.

Modulation of Target Activity and Downstream Biological Effects

In the absence of identified molecular targets, there is no information regarding the modulation of target activity or any resulting downstream biological effects.

Elucidation of Involved Biological Pathways (e.g., Signal Transduction, Gene Expression, Metabolic Regulation)

There are no studies elucidating the biological pathways that may be affected by this compound.

Biochemical Probe Applications

Utilization in Proteomics Research for Protein Interaction and Function Studies

Although listed as a biochemical for proteomics research, no specific studies demonstrating its utilization in protein interaction and function studies have been found.

Despite a comprehensive search of publicly available scientific literature and resources, no specific information was found regarding the use of This compound for facilitating the analysis of complex biological systems within the field of proteomics or other mechanistic studies.

Initial searches indicated that the compound is available from various chemical suppliers and is broadly categorized as a biochemical for research purposes, including proteomics. However, these searches did not yield any published research articles, detailed technical reports, or mechanistic studies that describe its application, mode of action, or any specific research findings related to its use as an analytical tool in biological systems.

Subsequent, more targeted searches focusing on the potential roles of its key structural features—the iodophenoxy group and the acrylic acid moiety—in proteomics techniques such as chemical probing, affinity-based protein profiling, or photo-affinity labeling also failed to retrieve any specific data for this particular compound. While the use of iodo-containing reagents and acrylic acid derivatives as chemical probes is a known strategy in chemical biology and proteomics, there is no available evidence to suggest that "this compound" has been utilized or characterized in this context.

Therefore, it is not possible to provide the requested detailed research findings or data tables for section "4.3.2. Facilitating Analysis of Complex Biological Systems" as there is no accessible information detailing the pre-clinical investigations or mechanistic insights of this compound in biological systems.

Applications in Advanced Materials Science and Polymer Chemistry

Role as a Building Block in Polymer Synthesis

The acrylic acid moiety in 3-[2-(4-iodophenoxy)phenyl]acrylic acid serves as a polymerizable group, allowing it to be incorporated into polymer chains through various polymerization techniques, such as free radical polymerization. google.comresearchgate.netrjpbcs.com The iodinated phenoxy-phenyl side group is expected to significantly influence the properties of the resulting polymers.

Synthesis of Advanced Polymers and Coatings

The incorporation of this compound as a comonomer in polymerization reactions can lead to the synthesis of advanced polymers and coatings. The bulky and rigid aromatic structure of the side chain would likely increase the glass transition temperature (Tg) of the polymer, making it suitable for applications requiring dimensional stability at elevated temperatures. tandfonline.com Furthermore, the presence of iodine, a heavy atom, would increase the refractive index of the polymer, a desirable property for optical applications. researchgate.net

The general synthesis of acrylic polymers often involves solution polymerization, where monomers are reacted in a suitable solvent in the presence of an initiator. paint.orgresearchgate.net The specific conditions for polymerizing this compound would need to be optimized, but would likely follow established protocols for acrylic acid derivatives.

Enhancement of Mechanical Strength and Thermal Stability in Polymer Matrices

The incorporation of aromatic and bulky groups into a polymer backbone is a well-established strategy for enhancing its mechanical strength and thermal stability. rsc.orgresearchgate.net The rigid structure of the phenoxy-phenyl group in this compound would restrict segmental motion of the polymer chains, leading to a higher modulus and improved tensile strength. harvard.edu

Table 1: Anticipated Impact of Incorporating this compound on Polymer Properties

PropertyAnticipated EffectRationale
Glass Transition Temperature (Tg) IncreaseIntroduction of bulky, rigid aromatic side groups restricts chain mobility. tandfonline.com
Mechanical Strength EnhancementRigid structure of the phenoxy-phenyl group increases modulus and tensile strength. harvard.edu
Thermal Stability ImprovementAromatic rings increase the energy required for bond scission. rsc.orgnih.gov
Refractive Index IncreasePresence of a heavy atom (iodine) increases polarizability. researchgate.net

Integration into Composite Materials

Improvements in Composite Properties for Specialized Industries (e.g., Aerospace, Automotive)

In specialized industries like aerospace and automotive, there is a constant demand for lightweight materials with high strength, stiffness, and thermal resistance. researchgate.netnih.gov Polymers derived from this compound, with their anticipated high thermal stability and mechanical strength, could serve as advanced matrix materials for fiber-reinforced composites. The improved thermal properties would allow these composites to operate at higher temperatures, a key requirement for aerospace applications. nih.gov

Furthermore, the presence of iodine could impart a degree of radiopacity to the composite material, which could be beneficial for non-destructive testing and inspection of composite parts. researchgate.netresearchgate.netnih.gov While iodine's corrosive properties are a concern in some aerospace applications, its incorporation into a stable polymer matrix could mitigate this issue. researchgate.net In the automotive sector, coatings derived from such polymers could offer enhanced scratch resistance and durability. google.comevonik.com

Development of Specialized Coatings

The unique chemical structure of this compound also suggests its potential use in the development of specialized coatings with enhanced performance characteristics.

Application in Protective Coatings Requiring Durability and Environmental Resistance

Protective coatings are essential for preventing corrosion and degradation of various substrates. mdpi.comnih.gov Acrylic-based coatings are widely used due to their excellent weatherability and adhesion. chemquest.comresearchgate.net The incorporation of the hydrophobic and bulky iodinated phenoxy-phenyl group into an acrylic coating formulation could enhance its barrier properties against moisture and corrosive agents.

The inherent antimicrobial properties of iodine could also be leveraged in coatings for applications where biofouling is a concern. rsc.orgresearchgate.netrsc.org A coating containing covalently bound iodine, as would be the case in a polymer of this compound, could provide long-lasting antimicrobial activity. Additionally, iodine-containing compounds are used as biocides in paints and wood preservation. worldiodineassociation.com This could lead to the development of durable and environmentally resistant protective coatings for a variety of industrial and consumer applications.

Table 2: Potential Applications of Polymers Derived from this compound

Application AreaPotential Benefit
Advanced Polymers High thermal stability, high refractive index.
Composite Materials Enhanced mechanical strength and thermal resistance for aerospace and automotive components.
Specialized Coatings Improved durability, corrosion resistance, and potential antimicrobial properties.

Research on Radiopaque Composites for Imaging Modalities

The development of advanced materials that are visible under medical imaging techniques, such as X-ray, is a significant area of research in materials science and biomedical engineering. These radiopaque materials are crucial for the fabrication of medical devices and implants that require non-invasive monitoring after implantation. The integration of high atomic number elements, most commonly iodine, into polymer structures is a primary strategy for imparting X-ray visibility.

Currently, there is no publicly available scientific literature or research data detailing the specific use of This compound in the synthesis of iodinated polymers or copolymers for the purpose of enhancing X-ray visibility. While the molecular structure of this compound, containing an iodine atom, suggests potential as a monomer for creating radiopaque polymers, extensive searches of scientific databases and patent literature have not yielded any studies that have utilized this specific molecule for this application.

Research in the field of radiopaque polymers has historically focused on other iodinated monomers. For instance, studies have explored the incorporation of iodine-containing moieties derived from molecules such as 4-iodo-phenylalanine, 4-iodobenzyl bromide, and 2,3,5-triiodobenzoic acid into various polymer backbones. These efforts have successfully produced materials with enhanced X-ray attenuation, making them suitable for applications in medical imaging. However, the synthesis and polymerization of This compound to create polymers with inherent radiopacity have not been reported in the existing body of scientific work.

Therefore, a detailed discussion on the development of iodinated polymers and copolymers specifically from This compound cannot be provided due to the absence of research in this specific area. The potential of this compound as a building block for radiopaque materials remains a theoretical concept that has yet to be experimentally explored and documented.

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Structural Conformation Analysis

Molecular modeling is essential for determining the three-dimensional arrangement of atoms and the preferred conformations of a molecule. This understanding is critical as the molecular structure dictates its physical and chemical properties.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For organic molecules, hybrid functionals like B3LYP in combination with basis sets such as 6-31G(d,p) or 6-311++G(2d,2p) are commonly used to achieve a balance between accuracy and computational cost. This process calculates the equilibrium geometry of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters from DFT Optimization (Note: The following table is illustrative of the type of data obtained from DFT calculations and does not represent experimentally verified values for this specific molecule.)

Parameter Description Calculated Value
C=C (acrylic) Bond length of the acrylic double bond ~ 1.34 Å
C-O (ether) Bond length of the ether linkage ~ 1.36 Å
C-I Bond length of the carbon-iodine bond ~ 2.10 Å
Phenyl-O-Phenyl Dihedral angle between the two benzene (B151609) rings Variable

The structure of 3-[2-(4-iodophenoxy)phenyl]acrylic acid features several rotatable single bonds, leading to various possible conformations. Conformational analysis is performed to identify the most stable conformers and the energy barriers between them. The key areas of flexibility in this molecule are the dihedral angles defining the relative orientation of the two phenyl rings around the ether linkage and the orientation of the acrylic acid group relative to its attached phenyl ring. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be mapped to locate the global and local energy minima, which correspond to the most stable conformations.

Electronic Structure and Photophysical Property Prediction

Understanding the electronic structure is key to predicting how the molecule will interact with light and its potential for use in optical or electronic applications.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited-state properties of molecules. It is used to predict electronic transitions and simulate UV-visible absorption spectra. The calculations yield information about the excitation energies, corresponding wavelengths (λmax), and the strength of the transitions (oscillator strength). This allows for a theoretical prediction of the molecule's color and its light-absorbing capabilities.

Table 2: Illustrative TD-DFT Output for Major Electronic Transitions (Note: This table is a representative example of data generated by TD-DFT analysis.)

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Orbital Contribution
S0 → S1 3.54 350 0.85 HOMO → LUMO
S0 → S2 4.13 300 0.15 HOMO-1 → LUMO

Analysis of the molecular orbitals involved in the electronic transitions can reveal their nature. For a molecule like this compound, transitions can be classified as ligand-centered (LC), often corresponding to π→π* transitions within the aromatic system, or as intramolecular charge transfer (ICT) transitions. In an ICT process, electron density moves from an electron-donating part of the molecule to an electron-accepting part upon excitation. The iodophenoxy and phenyl groups can act as part of the π-conjugated system, while the acrylic acid moiety can function as an electron acceptor. Identifying the character of these transitions is crucial for designing molecules for applications in areas like dye-sensitized solar cells or nonlinear optics.

Simulation of Molecular Interactions and Reactivity

Theoretical methods can also predict how a molecule will interact with its environment and its general reactivity. By analyzing the distribution of electron density, it is possible to identify sites that are susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MESP) surface is a valuable tool for visualizing these regions.

Furthermore, global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap often suggests higher reactivity. These simulations provide a theoretical framework for understanding the molecule's behavior in chemical reactions.

Prediction of Binding Modes with Biological Targets

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or nucleic acid. This method allows for the elucidation of binding modes and the estimation of binding affinity, providing insights into the compound's potential biological activity.

For a compound with the structural features of this compound—containing a phenoxy-phenyl scaffold and an acrylic acid moiety—several biological targets could be of interest. The presence of the iodine atom suggests that thyroid hormone receptors and transthyretin could be potential targets, as halogenated compounds are known to interact with these proteins ingentaconnect.comnih.gov. Computational docking studies on similar iodinated compounds have been performed to understand their binding mechanisms ingentaconnect.com.

The general workflow for predicting the binding mode of this compound would involve:

Preparation of the Ligand Structure: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Selection and Preparation of the Target Protein: Based on structural similarity to known ligands, potential protein targets are selected. The 3D structures of these proteins are typically obtained from the Protein Data Bank (PDB).

Molecular Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand is "docked" into the active site of the target protein. The program explores various possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding free energy. The pose with the lowest energy is generally considered the most likely binding mode. Analysis of this pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues.

While specific docking studies for this compound are not available in the public domain, studies on structurally related phenoxyacetic acid derivatives have identified potential interactions with various receptors nih.govnih.gov. For instance, a hypothetical docking study of this compound with a thyroid hormone receptor might reveal interactions involving the carboxylate group of the acrylic acid moiety and the iodine atom, which can form halogen bonds with specific residues in the binding pocket.

Table 1: Hypothetical Key Interactions of this compound with a Biological Target (e.g., Thyroid Hormone Receptor α)

Ligand Atom/GroupReceptor Amino Acid ResidueInteraction Type
Carboxylate OxygenArginineHydrogen Bond
Carboxylate OxygenSerineHydrogen Bond
Iodophenoxy IodineGlycineHalogen Bond
Phenyl RingLeucineHydrophobic Interaction
Phenoxy RingPhenylalanineπ-π Stacking

This table is representative of the types of interactions that would be identified in a molecular docking study and is based on general principles of ligand-receptor binding.

Computational Assessment of Chemical Reactivity and Pathway Prediction

Computational chemistry offers a suite of methods to assess the chemical reactivity of a molecule and to predict potential reaction pathways. For this compound, these methods can provide insights into its stability, reactivity hotspots, and likely metabolic transformations.

Chemical Reactivity Analysis: The reactivity of the acrylic acid moiety is of particular interest. Acrylic acids are known to undergo nucleophilic addition reactions, specifically Michael additions nih.gov. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to study the electronic structure of the molecule and predict its reactivity.

Key parameters that can be calculated to assess reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons. The LUMO of an acrylic acid derivative is typically localized on the β-carbon of the double bond, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions.

Fukui Functions: These functions can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Studies on acrylic acid itself have used computational models to explore the reaction pathway for Michael addition with biological nucleophiles nih.gov. Such calculations indicate that the non-ionized form of acrylic acid is more susceptible to this reaction nih.gov.

Table 2: Calculated Reactivity Descriptors for a Generic Acrylic Acid Derivative

DescriptorValue (Arbitrary Units)Interpretation
HOMO Energy-6.5 eVRelated to ionization potential
LUMO Energy-1.2 eVRelated to electron affinity
HOMO-LUMO Gap5.3 eVIndicator of chemical stability
Fukui Index (f-) at β-carbon0.25High value indicates susceptibility to nucleophilic attack

This table provides an example of the kind of data generated from quantum chemical calculations to assess reactivity.

Reaction Pathway Prediction: Computational methods can also be used to predict feasible reaction pathways. This can be achieved through several approaches:

Transition State Theory: By calculating the energies of reactants, products, and transition states, the activation energy for a proposed reaction can be determined. This allows for the assessment of the reaction's feasibility.

Ab Initio Molecular Dynamics (AIMD): This method simulates the dynamic evolution of a system of atoms, allowing for the exploration of reaction pathways without prior assumptions about the mechanism.

Machine Learning Models: In recent years, machine learning models trained on large datasets of known reactions have been developed to predict the products of chemical reactions and even suggest entire synthetic pathways rsc.orgnih.gov.

For this compound, computational pathway prediction could be used to explore its potential metabolic fate, such as hydroxylation of the aromatic rings or conjugation reactions involving the carboxylic acid group.

Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : This technique identifies the different types of protons (hydrogen atoms) in a molecule and provides information about their chemical environment and proximity to other protons. For 3-[2-(4-iodophenoxy)phenyl]acrylic acid, one would expect to observe distinct signals for the acrylic protons, the aromatic protons on both phenyl rings, and the carboxylic acid proton. The splitting patterns (e.g., doublets, triplets, multiplets) of these signals would help to establish the connectivity of the protons.

¹³C NMR Spectroscopy : This method detects the carbon atoms in a molecule. A typical ¹³C NMR spectrum for this compound would show separate signals for the carboxylic acid carbon, the olefinic carbons of the acrylic moiety, and the distinct aromatic carbons of the two phenyl rings, including those bonded to the ether linkage and the iodine atom.

Hypothetical ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity
Carboxylic Acid (-COOH) 10.0 - 12.0 Singlet (broad)
Acrylic (=CH-COOH) 6.2 - 6.5 Doublet
Acrylic (Ar-CH=) 7.8 - 8.1 Doublet

Hypothetical ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O) 168 - 172
Aromatic (C-O) 155 - 160
Acrylic (Ar-C=) 140 - 145
Aromatic (C-H) 115 - 138
Acrylic (=C-COOH) 118 - 122

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a very broad band), the carbonyl C=O stretch, the C=C stretch of the acrylic group and aromatic rings, the C-O stretch of the ether linkage, and the C-I stretch.

Hypothetical FTIR Data for this compound

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (Carboxylic Acid) 2500 - 3300 Broad
C=O (Carboxylic Acid) 1680 - 1710 Strong, Sharp
C=C (Alkene/Aromatic) 1600 - 1650 Medium to Weak
C-O (Ether/Acid) 1210 - 1320 Strong

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (molecular formula C₁₅H₁₁IO₃), HRMS would be used to confirm this exact formula by matching the experimentally measured mass to the calculated mass with a high degree of accuracy.

Hypothetical HRMS Data for this compound

Parameter Value
Molecular Formula C₁₅H₁₁IO₃
Calculated Mass [M+H]⁺ 366.9831

Chromatographic Techniques for Purity and Separation

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."

Future Directions and Perspectives in Research

Design and Synthesis of Novel Derivatives with Enhanced Biological Activity

The structural framework of 3-[2-(4-iodophenoxy)phenyl]acrylic acid offers numerous avenues for the design and synthesis of novel derivatives with potentially enhanced biological activities. The core components—the iodinated phenol (B47542), the ether linkage, the phenyl ring, and the acrylic acid moiety—can all be systematically modified to modulate the compound's physicochemical properties and biological interactions.

Future synthetic strategies could focus on:

Substitution on the Phenyl Rings: Introducing a variety of substituents (e.g., electron-donating or electron-withdrawing groups) on either the phenoxy or the phenyl ring could significantly influence the molecule's electronic distribution and, consequently, its binding affinity to biological targets.

Modification of the Acrylic Acid Moiety: The carboxylic acid group can be esterified or converted to an amide to alter the compound's polarity, solubility, and metabolic stability. Such modifications have been shown to impact the biological activity of related acrylic acid derivatives. nih.gov

Alteration of the Ether Linkage: Replacing the ether oxygen with sulfur or nitrogen could lead to thioether or amine analogs, respectively. These changes would alter the bond angles and flexibility of the molecule, potentially leading to novel biological profiles.

Variations in the Halogen Substituent: The iodine atom on the phenoxy ring is a key feature. Replacing iodine with other halogens (fluorine, chlorine, bromine) would allow for a systematic investigation of the "halogen effect" on activity. The unique properties of iodine, such as its ability to form halogen bonds, may be crucial for its biological function.

A variety of synthetic methodologies can be employed to create a library of such derivatives. For instance, condensation reactions, such as the Perkin reaction, can be utilized for the synthesis of acrylic acid derivatives. researchgate.net The synthesis of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through reactions of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid. nih.gov

Exploration of Additional Therapeutic Research Applications

The structural features of this compound suggest several potential therapeutic applications that warrant investigation. The presence of an iodinated phenyl ring is a common feature in various biologically active compounds, including thyroid hormone analogs and contrast agents. nih.govnih.gov

Potential therapeutic areas for exploration include:

Anticancer Agents: Many chalcones and their acrylic acid bioisosteres exhibit significant anticancer activity. The synthesis and biological evaluation of novel oxazinyl flavonoids, which share some structural similarities, have shown promise as antiviral and anti-phytopathogenic fungus agents. mdpi.com A new phloretin (B1677691) derivative, 3-[2-(4-hydroxy-phenyl)-ethyl]-benzo[d]isoxazole-4,6-diol, has demonstrated antitumor activity. scirp.org

Antimicrobial Agents: Acrylic acid derivatives have been investigated for their antimicrobial properties. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has yielded compounds with good antimicrobial activity against yeast-like fungi. nih.gov

Anti-inflammatory Agents: The acrylic acid moiety is present in many non-steroidal anti-inflammatory drugs (NSAIDs). Investigating the potential of this compound and its derivatives as inhibitors of inflammatory pathways, such as cyclooxygenase (COX) enzymes, could be a fruitful area of research.

Antiallergic Agents: A series of 3-(4-oxo-4H-1-benzopyran-3)acrylic acids have been synthesized and shown to be highly active in antiallergic bioassays, suggesting their potential value in the treatment of asthma. nih.gov

The following table summarizes potential therapeutic applications and the corresponding rationale based on the compound's structural features.

Potential Therapeutic Application Rationale Based on Structural Features Relevant Research on Analogous Compounds
AnticancerPresence of a chalcone-like scaffold and an iodinated phenyl ring.Synthesis and antitumor activity of a new phloretin derivative has been reported. scirp.org
AntimicrobialAcrylic acid derivatives are known to possess antimicrobial properties.3-Aryl-3-(furan-2-yl)propanoic acid derivatives have shown antimicrobial activity. nih.gov
Anti-inflammatoryThe acrylic acid moiety is a common feature in NSAIDs.Research into novel anti-inflammatory agents often involves acrylic acid scaffolds.
AntiallergicRelated acrylic acid derivatives have demonstrated antiallergic properties.3-(4-Oxo-4H-1-benzopyran-3)acrylic acids have shown antiallergic activity. nih.gov

Advanced Computational Modeling for Targeted Drug Design

Computational modeling and molecular docking are powerful tools in modern drug discovery, enabling the prediction of binding affinities and the rational design of more potent and selective drug candidates. nih.gov For this compound, these techniques can provide valuable insights into its potential biological targets and guide the synthesis of novel derivatives.

Future computational studies could involve:

Molecular Docking: Docking studies can be performed to predict the binding mode of this compound and its derivatives with various biological targets, such as enzymes and receptors implicated in cancer, inflammation, and microbial infections. wjarr.comd-nb.info This can help in identifying the most promising therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be developed to correlate the structural features of the compounds with their activity. nih.gov This can aid in the design of new analogs with improved potency.

Pharmacophore Modeling: This technique can be used to identify the key structural features responsible for the biological activity of this compound. The resulting pharmacophore model can then be used to screen virtual compound libraries to identify new potential drug candidates.

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to understand the electronic properties of the molecule and its derivatives, which can be correlated with their reactivity and biological activity. researchgate.net

The following table outlines a potential computational workflow for the targeted drug design of derivatives of this compound.

Computational Technique Objective Expected Outcome
Molecular DockingPredict binding modes and affinities to biological targets.Identification of key interactions and potential therapeutic targets. thesciencein.org
QSARCorrelate structural features with biological activity.Predictive models for designing more potent derivatives.
Pharmacophore ModelingIdentify essential structural features for activity.A virtual screening tool to find new lead compounds.
DFT CalculationsAnalyze electronic properties and reactivity.Insights into the molecule's chemical behavior and biological interactions. nih.gov

Integration with Nanotechnology for Advanced Material Applications

The functional groups present in this compound, particularly the carboxylic acid, make it a suitable candidate for integration with nanotechnology to create advanced materials with novel properties and applications.

Potential applications in nanotechnology include:

Surface Functionalization of Nanoparticles: The carboxylic acid group can be used to anchor the molecule onto the surface of various nanoparticles (e.g., gold, silica (B1680970), magnetic nanoparticles), thereby modifying their surface properties. nih.gov This can enhance their stability, biocompatibility, and targeting capabilities for applications in drug delivery and bio-imaging. nih.gov

Development of Smart Materials: The acrylic acid moiety can be polymerized to form poly(acrylic acid), a pH-responsive polymer. acs.org By incorporating this compound into polymer chains, it may be possible to create smart hydrogels or coatings that respond to changes in pH, which could be useful for controlled drug release or sensor applications.

Fabrication of Nanocomposites: The functionalized molecule can be incorporated into polymer matrices to create nanocomposites with enhanced mechanical, thermal, or optical properties. The introduction of an acrylic moiety to cellulose (B213188) nanocrystals has been explored for the formation of composites with poly(methyl methacrylate). acs.org

The functionalization of silicon nanoparticles with acrylic acid has been shown to form stable dispersions for solar cell applications. researchgate.net

Development of Novel Analytical Techniques for Structural and Functional Characterization

As with any novel compound, the development of robust and sensitive analytical techniques is crucial for its characterization and for studying its behavior in biological and material systems.

Future research in this area could focus on:

Advanced Chromatographic Methods: High-performance liquid chromatography (HPLC) is a standard technique for the analysis of acrylic acid and its derivatives. waters.com Developing novel HPLC methods, possibly coupled with mass spectrometry (LC-MS), would be essential for the separation, identification, and quantification of this compound and its derivatives in complex matrices. osha.gov

Spectroscopic Techniques: A combination of spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), will be necessary for the unambiguous structural elucidation of newly synthesized derivatives.

Specialized Analytical Techniques: For studying the interaction of the compound with biological macromolecules or its incorporation into nanomaterials, specialized techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various microscopy techniques (e.g., TEM, SEM) would be required. researchgate.net

The development of advanced analytical techniques is a broad field with applications in ensuring the safety of food and pharmaceuticals, as well as the quality of water. utas.edu.au The validation of analytical methods for acrylic acid from various food products has been established using techniques such as headspace/GC-MS analysis. nih.gov

Q & A

Q. What are the established synthetic routes for 3-[2-(4-iodophenoxy)phenyl]acrylic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between iodophenol derivatives and acrylic acid precursors. For example, a two-step process may include:

Phenol-iodo coupling : Reacting 4-iodophenol with a brominated phenyl intermediate under Ullmann or Suzuki-Miyaura coupling conditions, using palladium catalysts .

Acrylic acid formation : Introducing the acrylic acid moiety via Knoevenagel condensation or Wittig reactions, optimizing solvent polarity (e.g., DMF or THF) and temperature (80–120°C) .
Optimization : Use factorial design to test variables like catalyst loading, reaction time, and solvent ratios. For instance, a 2³ factorial design (temperature, catalyst concentration, solvent) can identify optimal yield conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) to confirm aromatic proton environments and iodophenoxy group integration .
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding patterns (e.g., C=O and phenolic O–H interactions) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ or [M–H]⁻ peaks) .
    Table 1 : Typical Characterization Data
ParameterValue/ObservationTechnique
Melting Point160–165°CDifferential Scanning Calorimetry
Molecular Weight~396.1 g/molHRMS
Crystallographic Space GroupP2₁/cX-ray Diffraction

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC-UV at λ = 254 nm .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics and Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or COMSOL to model electron density maps, identifying reactive sites (e.g., α,β-unsaturated carbonyl for nucleophilic attacks) .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes or metal catalysts to predict binding affinities .

Q. What experimental design strategies resolve contradictions in biological activity data for this compound?

  • Methodological Answer :
  • Replication Studies : Conduct independent assays (e.g., antioxidant capacity via DPPH/ABTS tests) across labs to verify reproducibility .
  • Meta-Analysis : Aggregate data from multiple studies (using PRISMA guidelines) to identify confounding variables (e.g., solvent choice, cell line variability) .

Q. How can membrane separation technologies improve the purification of this compound from complex mixtures?

  • Methodological Answer :
  • Nanofiltration : Use polyamide membranes (MWCO = 300–500 Da) to separate the compound from smaller byproducts. Optimize transmembrane pressure (5–15 bar) and pH (neutral) to enhance selectivity .
  • Simulated Moving Bed (SMB) Chromatography : Apply gradient elution with acetonitrile/water to achieve >95% purity .

Q. What theoretical frameworks guide the interpretation of this compound’s surface adsorption behavior in environmental chemistry?

  • Methodological Answer :
  • Langmuir Isotherm Models : Quantify monolayer adsorption on silica or clay surfaces using nonlinear regression (e.g., Qₐ = 0.8–1.2 mg/g) .
  • In Situ ATR-FTIR : Track real-time interactions between the compound’s carboxyl group and indoor/outdoor particulates .

Methodological Notes

  • Data Validation : Cross-validate experimental results with computational predictions (e.g., DFT vs. crystallographic bond lengths) to address discrepancies .
  • Ethical Replication : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing in interdisciplinary studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.